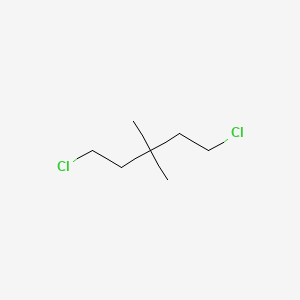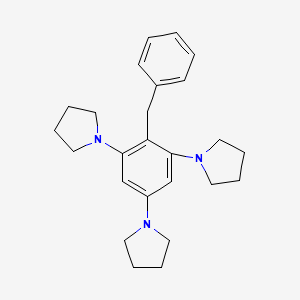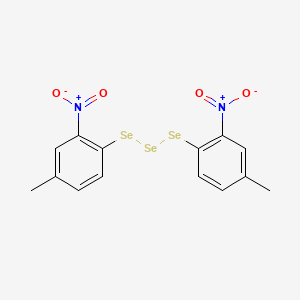
Bis(4-methyl-2-nitrophenyl)triselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methyl-2-nitrophenyl)triselane is an organoselenium compound characterized by the presence of selenium atoms in its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methyl-2-nitrophenyl)triselane typically involves the reaction of 4-methyl-2-nitrophenyl derivatives with selenium reagents under controlled conditions. One common method is the reaction of 4-methyl-2-nitrophenyl halides with sodium selenide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triselane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methyl-2-nitrophenyl)triselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The triselane moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Selenium oxides and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triselane derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-methyl-2-nitrophenyl)triselane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of Bis(4-methyl-2-nitrophenyl)triselane involves its interaction with molecular targets such as enzymes and cellular components. The compound’s selenium atoms play a crucial role in its biological activity, often participating in redox reactions that modulate cellular oxidative stress. The nitro groups can also undergo biotransformation, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-nitrophenyl)triselane
- Bis(4-methylphenyl)triselane
- Bis(2-nitrophenyl)triselane
Uniqueness
Bis(4-methyl-2-nitrophenyl)triselane is unique due to the presence of both methyl and nitro groups on the phenyl rings, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63147-15-9 |
|---|---|
Molekularformel |
C14H12N2O4Se3 |
Molekulargewicht |
509.2 g/mol |
IUPAC-Name |
4-methyl-1-[(4-methyl-2-nitrophenyl)triselanyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4Se3/c1-9-3-5-13(11(7-9)15(17)18)21-23-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI-Schlüssel |
SJRQDRTZRHKRRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[Se][Se][Se]C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


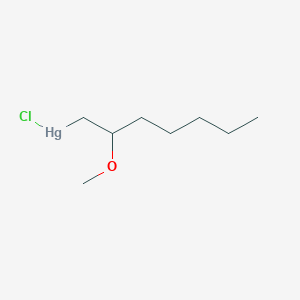
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)


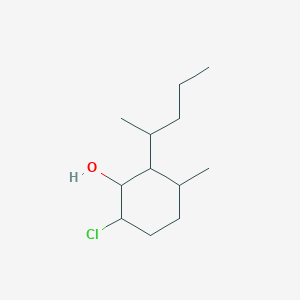
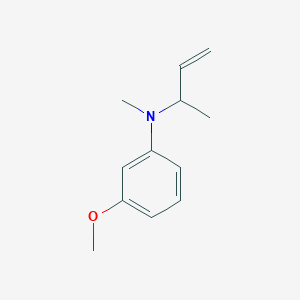

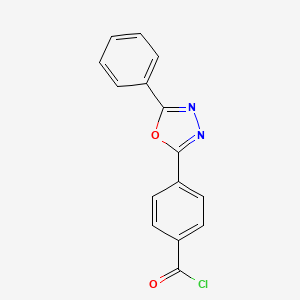
![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)



